molecular formula C15H14O3 B8757028 2,3-Dihydroxy-1,2-diphenylpropan-1-one CAS No. 15121-78-5

2,3-Dihydroxy-1,2-diphenylpropan-1-one

Cat. No. B8757028
Key on ui cas rn: 15121-78-5
M. Wt: 242.27 g/mol
InChI Key: AOGNACZDZNOTSN-UHFFFAOYSA-N
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Patent
US05190988

Procedure details

A solution of 100 parts of benzoin in 240 parts of dimethyl sulfoxide was added dropwise over 10 minutes to a dispersion of 17 parts of paraformaldehyde having a purity of 75% and 2.6 parts of potassium hydroxide in 580 parts of dimethyl sulfoxide and the mixture was agitated for further 15 minutes to effect the reaction which was terminated with addition of diluted hydrochloric acid followed by the admixture of the reaction mixture with 900 parts of water. The thus obtained aqueous solution was extracted with ethyl acetate and the ethyl acetate extract was washed with a saturated aqueous solution of sodium chloride and concentrated by evaporating the solvent under reduced pressure to give 113 parts of α-hydroxymethyl benzoin. The yield was more than 99% of the theoretical value.
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[OH:10])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:17]=[O:18].[OH-].[K+]>CS(C)=O>[OH:18][CH2:17][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([OH:10])[C:7](=[O:8])[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(O)C1=CC=CC=C1
Name
17
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was agitated for further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction which
CUSTOM
Type
CUSTOM
Details
was terminated with addition of diluted hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The thus obtained aqueous solution was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the ethyl acetate extract
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
by evaporating the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
OCC(C(C1=CC=CC=C1)=O)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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